molecular formula C26H21N3O3 B2761736 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-01-9

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2761736
CAS No.: 2097867-01-9
M. Wt: 423.472
InChI Key: SSXIYYIVIXTNBS-UHFFFAOYSA-N
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Description

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the quinoxaline moiety. Key steps may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the benzoyl groups to the pyrrolidine ring.

    Coupling Reaction: The final step involves the etherification of the functionalized pyrrolidine with quinoxaline under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the quinoxaline or pyrrolidine rings.

    Substitution: Replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.

    Quinoxaline Derivatives: Other quinoxaline-based compounds, including quinoxaline-2,3-diones and quinoxaline-1,4-dioxides.

Uniqueness

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its specific combination of a quinoxaline core and a functionalized pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXIYYIVIXTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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